4-((Trifluoromethoxy)methyl)piperidine hydrochloride

Description

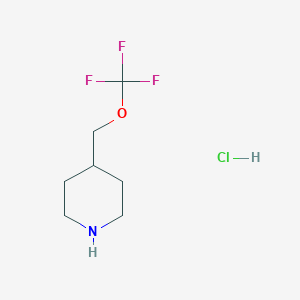

4-((Trifluoromethoxy)methyl)piperidine hydrochloride (CAS: EN300-736661) is a piperidine derivative characterized by a trifluoromethoxy-methyl substituent at the 4-position of the piperidine ring. The compound is of interest in medicinal chemistry due to the trifluoromethoxy group's ability to enhance metabolic stability and modulate lipophilicity, which can influence pharmacokinetic properties.

Properties

IUPAC Name |

4-(trifluoromethoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)12-5-6-1-3-11-4-2-6;/h6,11H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKRDLAEKRVXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138395-97-6 | |

| Record name | 4-[(trifluoromethoxy)methyl]piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Trifluoromethoxy)methyl)piperidine hydrochloride typically involves the introduction of the trifluoromethoxy group into the piperidine ring. One common method is the reaction of piperidine with trifluoromethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-((Trifluoromethoxy)methyl)piperidine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction can lead to the formation of reduced piperidine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or acyl derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a piperidine ring substituted with a trifluoromethoxy group. The trifluoromethoxy group is known for its strong electron-withdrawing properties, which can significantly influence the compound's reactivity and biological activity.

Medicinal Chemistry

4-((Trifluoromethoxy)methyl)piperidine hydrochloride is investigated for its potential as a therapeutic agent. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Antidepressant Activity : The compound has been explored as a potential antidepressant due to its ability to inhibit serotonin and noradrenaline reuptake, similar to known selective serotonin reuptake inhibitors (SSRIs) .

- Neurological Disorders : Research indicates potential applications in treating neurological disorders, including anxiety and depression, where modulation of neurotransmitter systems is crucial .

Organic Synthesis

In synthetic chemistry, this compound serves as an important building block for creating more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

- Reactions : The compound can participate in nucleophilic substitution reactions, oxidation, and reduction processes, allowing chemists to modify its structure for desired properties .

Biological Studies

The biological activity of this compound has been studied in relation to its interaction with enzymes and receptors.

- Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

- Receptor Binding : The trifluoromethoxy group enhances the compound's binding affinity to certain receptors, potentially leading to the modulation of signaling pathways relevant to various diseases .

Case Study 1: Antidepressant Research

A study highlighted the effectiveness of this compound as a serotonin reuptake inhibitor. In vitro assays demonstrated significant inhibition of serotonin transporters, suggesting its potential as an antidepressant .

Case Study 2: Tuberculosis Treatment

Recent research explored the use of piperidine derivatives, including this compound, as inhibitors against Mycobacterium tuberculosis. The compound exhibited promising antibacterial activity when tested against resistant strains, indicating its potential role in tuberculosis therapy .

Mechanism of Action

The mechanism of action of 4-((Trifluoromethoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 4-((Trifluoromethoxy)methyl)piperidine hydrochloride, differing primarily in substituent groups and their positions:

*Note: The molecular formula for 4-((Trifluoromethoxy)methyl)piperidine HCl is inferred from nomenclature conventions.

Key Differences in Properties

Lipophilicity and Bioavailability: The trifluoromethoxy group in the target compound increases lipophilicity compared to methoxy or unsubstituted phenyl groups (e.g., 4-(3-Methoxyphenyl)piperidine HCl).

Synthetic Accessibility :

- Compounds with trifluoromethoxy groups often require specialized fluorination reagents (e.g., trifluoromethylation agents), whereas methoxy-substituted derivatives (e.g., CAS 325808-20-6) are synthesized via simpler alkylation or acylation routes.

Toxicity and Safety :

Target Compound

- Potential Use: Likely explored as an intermediate in drug discovery for CNS disorders due to the piperidine scaffold's prevalence in neuromodulators.

Regulatory and Environmental Considerations

- Regulatory Status: Limited data exist for the target compound. Analogues like 4-(Diphenylmethoxy)piperidine HCl comply with Chinese GB/T standards for chemical safety but lack detailed ecological impact assessments.

- Environmental Impact : Trifluoromethoxy and trifluoromethyl groups are persistent in the environment, raising concerns about bioaccumulation.

Data Gaps and Future Research

Biological Activity

4-((Trifluoromethoxy)methyl)piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 2138395-97-6

- Molecular Formula : C₇H₈ClF₃N₂O

The biological activity of this compound is primarily attributed to its interaction with specific protein targets, notably protein tyrosine kinases (PTKs). These enzymes play a crucial role in various cellular processes, including:

- Cell Proliferation : Regulating cell growth and division.

- Differentiation : Influencing cell specialization.

- Apoptosis : Modulating programmed cell death.

Inhibition of PTKs can disrupt these processes, potentially leading to therapeutic effects in conditions such as cancer and inflammatory diseases .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression.

- Anti-inflammatory Effects : Evidence indicates that it can modulate inflammatory pathways, providing potential benefits in treating chronic inflammatory conditions .

- Neuroprotective Effects : Research has shown that compounds with similar structures exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of this compound demonstrated significant inhibition of cell growth in various cancer cell lines. The compound was found to reduce the viability of human breast cancer cells by inducing apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 15.0 | Inhibition of PTK signaling pathways |

Case Study 2: Anti-inflammatory Activity

In a murine model of acute inflammation, the compound was administered via intraperitoneal injection. Results indicated a reduction in inflammatory markers such as IL-6 and TNF-alpha, suggesting its efficacy in modulating immune responses.

| Treatment Group | IL-6 Levels (pg/mL) | TNF-alpha Levels (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound Treatment | 75 | 90 |

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.